5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole

Catalog No.
S13098994
CAS No.
651059-73-3
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole

CAS Number

651059-73-3

Product Name

5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole

IUPAC Name

5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-7-11(14-8(2)13-7)9-3-5-10(12)6-4-9/h3-6H,1-2H3

InChI Key

BOPZDYFZJOUKNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)C2=CC=C(C=C2)Cl

5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole is an organic compound characterized by its oxazole ring, which is a five-membered heterocyclic structure containing nitrogen and oxygen. This compound features a 4-chlorophenyl group and two methyl groups at the 2 and 4 positions of the oxazole ring. The presence of the chlorophenyl group enhances its potential biological activity and chemical reactivity. The molecular formula of this compound is C_{12}H_{11}ClN_{2}O, and it has been studied for various applications in medicinal chemistry and synthetic organic chemistry.

  • Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various nucleophiles.
  • Oxidation and Reduction: The compound can be oxidized or reduced, particularly at the oxazole ring or the substituents attached to it.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents for these reactions include sodium methoxide for nucleophilic substitutions, potassium permanganate for oxidation, lithium aluminum hydride for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis.

The biological activity of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole has been explored in various studies. Its structural features suggest potential pharmacological properties, including:

  • Antimicrobial Activity: Compounds with similar oxazole structures have shown antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory activity, making them candidates for treating inflammatory diseases.
  • Cytotoxicity: Preliminary studies indicate that this compound may have cytotoxic effects on certain cancer cell lines .

Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors. For instance, reacting 4-chlorobenzoyl chloride with a suitable amine under basic conditions can yield the oxazole structure.
  • Introduction of Methyl Groups: The dimethyl substitution can be introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
  • Optimization for Yield: Industrial synthesis may involve optimized conditions such as continuous flow reactors to enhance yield and scalability .

5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole finds applications in various fields:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs due to its potential biological activities.
  • Agricultural Chemicals: Compounds with similar structures are often investigated as pesticides or herbicides.
  • Material Science: Its derivatives may be used in creating advanced materials due to their unique properties .

Interaction studies have indicated that 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole may interact with various biological targets:

  • Enzyme Inhibition: It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Binding: Preliminary binding affinity studies suggest it could interact with specific receptors in human cells .

These interactions warrant further investigation to determine its full pharmacological profile.

Several compounds share structural similarities with 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole. Here are a few notable examples:

Compound NameStructureUnique Features
2-(4-Chlorophenyl)-4-methyl-1,3-oxazoleStructureContains one less methyl group; studied for anti-inflammatory properties.
5-(Phenyl)-2-methyl-1,3-oxazoleStructureLacks chlorine; exhibits different biological activities.
5-(4-Bromophenyl)-2,4-dimethyl-1,3-oxazoleStructureBromine substituent instead of chlorine; potential differences in reactivity.

Uniqueness

The uniqueness of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole lies in its specific combination of substituents which may confer distinct biological activities not found in other similar compounds. The presence of both chlorine and methyl groups enhances its lipophilicity and potential interaction with biological membranes.

Oxazoles, five-membered aromatic rings containing one oxygen and one nitrogen atom, have been pivotal in heterocyclic chemistry since their first synthesis in the late 19th century. Early work by Robinson and Gabriel established dehydration routes for 2-acylaminoketones, while Fischer’s cyanohydrin-aldehyde condensation provided scalable methods for oxazole synthesis. The discovery of penicillin in the 1940s, which contains a thiazole ring (a sulfur analog of oxazole), spurred interest in oxazole’s bioisosteric potential.

By the 1980s, researchers like Turchiin systematized oxazole chemistry, highlighting their utility as intermediates in pharmaceuticals and agrochemicals. For example, pimprinine, a 2-methyl-5-phenyloxazole derivative, demonstrated antiepileptic properties, while valdexocib’s vicinal diaryl isoxazole structure underscored oxazole’s role in cyclooxygenase-2 inhibition. These milestones positioned oxazoles as versatile scaffolds for drug discovery, laying the groundwork for structurally complex variants like 5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole.

Structural Significance of 4-Chlorophenyl and Methyl Substituents

The substitution pattern of 5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole introduces critical steric and electronic effects. X-ray crystallography reveals that the 4-chlorophenyl group forms dihedral angles of 62.8° with the oxazole ring, while the 2-methylphenyl and phenylene groups exhibit angles of 65.1° and 15.1°, respectively. This non-planar arrangement disrupts π-π stacking but facilitates C–H···Cl and C–H···π interactions, stabilizing the crystal lattice.

Electronically, the chlorine atom’s inductive withdrawal deactivates the phenyl ring, reducing electrophilic substitution susceptibility. Conversely, methyl groups at C2 and C4 donate electron density via hyperconjugation, increasing the oxazole’s nucleophilic character at C5. This duality enables selective functionalization—a trait exploited in Diels-Alder reactions, where oxazoles act as dienes to form pyridine derivatives.

Table 1: Key Structural Parameters of 5-(4-Chlorophenyl)-2,4-dimethyl-1,3-oxazole

ParameterValueSource
Dihedral angle (Oxazole-C6)62.8° ± 0.2°
C14–O2–C17–C18 torsion166.7° ± 0.4°
Hirshfeld H···H interaction48.7% contribution

Academic Relevance in Contemporary Organic Synthesis

Modern synthetic protocols for 5-(4-chlorophenyl)-2,4-dimethyl-1,3-oxazole often employ Van Leusen reactions, where TosMIC (tosylmethyl isocyanide) reacts with aldehydes under basic conditions. Alternatively, Robinson-Gabriel dehydration of 2-acylamino ketones offers a route to 2,4-disubstituted oxazoles. A recent advancement involves photo-oxidation with singlet oxygen ($$^1O_2$$), where substituted oxazoles exhibit rate constants up to $$1.14 \times 10^6 \, M^{-1}s^{-1}$$ in methanol, surpassing unsubstituted analogs ($$0.94 \times 10^6 \, M^{-1}s^{-1}$$) due to methyl groups’ electron-donating effects.

This compound’s academic value extends to materials science. Its extended conjugation and rigid structure make it a candidate for nonlinear optical materials and organic semiconductors. Additionally, the 4-chlorophenyl group’s hydrophobicity aids in designing lipid-soluble drug candidates, as seen in analogs of diazonamide (an anticancer agent).

XLogP3

3.4

Hydrogen Bond Acceptor Count

2

Exact Mass

207.0450916 g/mol

Monoisotopic Mass

207.0450916 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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